1,5-二氢-4,6-O-亚苄基-D-葡萄糖醇

描述

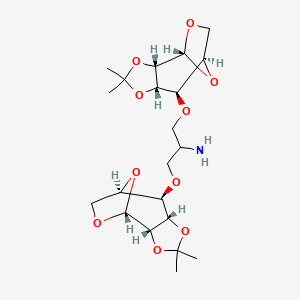

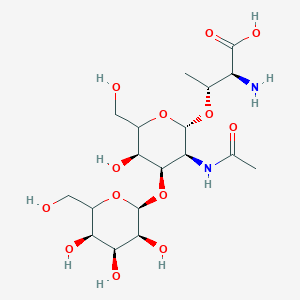

1,5-Anhydro-4,6-O-benzylidene-D-glucitol (1,5-A4,6-O-B-D-G) is a carbohydrate-derived compound that has been studied as a potential therapeutic agent for various diseases and conditions. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, it has been demonstrated to have beneficial effects on blood glucose levels, blood pressure, and cholesterol levels. This compound has been synthesized using various methods, including the use of enzymes and chemical synthesis.

科学研究应用

Biomedical Research

1,5-Anhydro-4,6-O-benzylidene-D-glucitol is primarily used in biomedical research, particularly in studies related to diabetes .

Synthesis of C-glycoside Analogs

This compound serves as a precursor in the synthesis of C-glycoside analogs . These analogs are investigated as inhibitors of glycogen phosphorylase, a target enzyme for type 2 diabetes .

Benzoylation Studies

Monobenzoylation of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol with benzoyl chloride in pyridine has been reported . The benzoylation of this compound occurred preferentially at the C-2 hydroxyl group .

Hydroxyl Group Reactivity

Studies have been conducted on the reactivity of the hydroxyl groups in 1,5-Anhydro-4,6-O-benzylidene-D-glucitol . The hydroxyl group at C-3 was found to be readily benzoylated .

Nucleophilic Addition Reactions

The compound has been used in the study of stereochemistry of nucleophilic addition reactions . It was synthesized from 1,5-anhydro-D-glucitol via nitromethane cyclization .

Reactions with Nucleophiles

The compound’s reactions with some nucleophiles have been studied . The reaction with hydrogen cyanide gave predominantly the adduct with the manno configuration, together with small amounts of a cyano olefin .

属性

IUPAC Name |

(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNWQNYQBBRLMC-ZLUZDFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Anhydro-4,6-O-benzylidene-D-glucitol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)